molecular formula C9H14N2O2S B1621939 Ethyl 4-isothiocyanatopiperidine-1-carboxylate CAS No. 73733-70-7

Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Cat. No.: B1621939
CAS No.: 73733-70-7
M. Wt: 214.29 g/mol
InChI Key: LKKAWMNEPUOSKW-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

Compounds structurally related to ethyl esters have shown significant antimicrobial activities. For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for their antimicrobial properties against various strains of bacteria and fungi. The study reveals the potential of these derivatives in combating microbial infections, highlighting their structure-activity relationships through 3D-QSAR analysis (Desai, Bhatt, & Joshi, 2019).

Synthetic Chemistry

In synthetic chemistry, ethyl esters serve as pivotal intermediates for the creation of complex molecules. A study demonstrated the phosphine-catalyzed [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate, leading to highly functionalized tetrahydropyridines. This method emphasizes the utility of ethyl esters in synthesizing compounds with complete regioselectivity, offering a pathway to synthesize drugs and other bioactive molecules (Zhu, Lan, & Kwon, 2003).

Luminescence and Diagnostic Applications

Isothiocyanate derivatives, known for their reactive nature, have been utilized in creating luminescent probes. For example, an isothiocyanate form of a lanthanide chelate exhibits high luminescence when bound to terbium or europium, making it useful for nonisotopic labels, imaging, and diagnostics. This highlights the potential for ethyl 4-isothiocyanatopiperidine-1-carboxylate in similar applications, given its isothiocyanate group (Li & Selvin, 1997).

Agricultural Chemistry

Ethyl esters and isothiocyanates have found applications in agricultural chemistry, particularly as pesticides. Their effectiveness in controlling nematode populations and enhancing seed production demonstrates their potential utility in improving crop yields and protection against pests (Johnson, 1970).

Fluorescent Probing and Sensing

Compounds with isothiocyanate groups have been developed as fluorescent probes for the detection of biothiols, indicating their potential in analytical chemistry and diagnostics. Such probes can rapidly, sensitively, and selectively detect biothiols, which are crucial for understanding cellular functions (Wang et al., 2017).

Properties

IUPAC Name

ethyl 4-isothiocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-13-9(12)11-5-3-8(4-6-11)10-7-14/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAWMNEPUOSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994618
Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73733-70-7
Record name 1-Piperidinecarboxylic acid, 4-isothiocyanato-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73733-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a stirred and cooled mixture of 4 parts of sodium hydroxide in 60 parts of water were added successively 7.9 parts of carbon disulfide and 17.2 parts of ethyl 4-amino-1-piperidinecarboxylate at a temperature below 10° C. Stirring was continued for 30 minutes at this temperature. Then there were added dropwise 10.9 parts of ethyl carbonochloridate (exothermic reaction: temp. rises to about 35° C.). Upon completion, stirring was continued for 2 hours at 60° C. The reaction mixture was cooled and the product was extracted with methylbenzene. The extract was dried, filtered and evaporated, yielding 22 parts (100%) of ethyl 4-isothiocyanato-1-piperidinecarboxylate as a residue (14).
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Synthesis routes and methods II

Procedure details

To a stirred and cooled mixture of 4 parts of sodium hydroxide in 60 parts of water were added successively 7.9 parts of carbon disulfide and 17.2 parts of ethyl 4-amino-1-piperidinecarboxylate at a temperature below 10° C. Stirring was continued for 30 minutes at this temperature. Then there were added dropwise 10.9 parts of ethyl carbonochloridate (exothermic reaction: temp. rises to about 35° C.). Upon completion, stirring was continued for 2 hours at 60° C. The reaction mixture was cooled and the product was extracted with methylbenzene. The extract was dried, filtered and evaporated, yielding 22 parts (100%) of ethyl 4-isothiocyanato-1-piperidinecarboxylate (4).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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